6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile
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Description
6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C19H10ClF3N2S and its molecular weight is 390.81. The purity is usually 95%.
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Scientific Research Applications
Proton Exchange Membranes
Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers have been synthesized for use in proton exchange membranes (PEMs) for fuel cells. These copolymers exhibit tunable properties such as water uptake, proton conductivity, and methanol permeabilities, which are crucial for fuel cell performance. Their synthesis involves nucleophilic substitution reactions, showcasing the importance of nitrile and fluorinated groups in developing advanced materials for energy applications (Sankir et al., 2007).
Antimicrobial Activity
Compounds similar in structure to the query, particularly those containing chlorophenyl and phenylsulfanyl groups, have been studied for their antimicrobial activity. A study synthesized derivatives like 2-Methoxy and 2-Amino-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile and tested them against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Guna et al., 2015).
Environmental Remediation
Research on the degradation of chlorophenols, compounds related to the query's chlorophenyl group, highlights the potential for environmental remediation applications. For instance, the photocatalytic degradation of 4-chlorophenol using persulfate and oxalic acid with a heterogeneous Fenton-like system demonstrates effective approaches for water treatment, reducing toxic contaminants in wastewater (Hadi et al., 2020).
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-phenylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2S/c20-13-8-6-12(7-9-13)17-10-16(19(21,22)23)15(11-24)18(25-17)26-14-4-2-1-3-5-14/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARIEHMQZOFAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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